Fmoc-glycinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

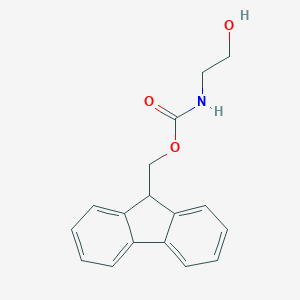

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19H,9-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIFWDZVNRWYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384713 | |

| Record name | Fmoc-glycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105496-31-9 | |

| Record name | Fmoc-glycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Glycinol for Advanced Synthesis

Prepared by: Gemini Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-glycinol (Fmoc-glycinol), a critical building block and linker molecule in modern organic and peptide chemistry. We will delve into its core physicochemical properties, explore its primary applications with a focus on the mechanistic rationale behind its utility, and provide detailed, field-tested protocols for its use. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound to streamline synthesis workflows and accelerate discovery.

Introduction: The Strategic Importance of this compound

This compound, also known as (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate, is a derivative of the simplest amino alcohol, glycinol, featuring the base-labile Fmoc protecting group.[1][2] Its unique bifunctional nature—a primary alcohol for covalent attachment and a protected amine—makes it an exceptionally versatile tool in the synthetic chemist's arsenal.[1]

The strategic value of this compound lies in its ability to act as a bridge or "linker" molecule. It can be anchored to a solid support or another molecule via its hydroxyl group, while its Fmoc-protected amine is poised for subsequent deprotection and elongation, most notably in Solid-Phase Peptide Synthesis (SPPS).[3] This functionality is crucial for creating C-terminal peptide alcohols, modified peptides, and various bioconjugates.[1][3] Unlike its carboxylic acid counterpart, Fmoc-glycine, this compound introduces an alcohol moiety, which opens up distinct synthetic pathways for producing molecules like peptide alcohols and aldehydes.[4]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a reagent's physical and chemical properties is paramount for predictable and reproducible results. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 105496-31-9 | [1][5] |

| Molecular Formula | C₁₇H₁₇NO₃ | [1][2][5] |

| Molecular Weight | 283.32 g/mol | [2][5] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 127 - 144 °C (Range can vary with purity) | [1][5] |

| Purity | Typically ≥98% or ≥99% (by HPLC) | [1][3] |

| Solubility | Soluble in Dimethylformamide (DMF), Acetonitrile (ACN), Dichloromethane (DCM). Insoluble in water. | [4][6] |

| Storage Conditions | 2°C to 8°C, keep container well-closed. | [1][5] |

Note: The melting point can exhibit a range depending on the crystalline form and purity of the material.

Core Applications & Mechanistic Insights

This compound's utility stems directly from its structure. The fluorenylmethoxycarbonyl (Fmoc) group provides robust protection for the amine under a wide range of reaction conditions, yet it is selectively and cleanly removed under mild basic conditions, a cornerstone of Fmoc-based chemistry.[6][7][8]

Solid-Phase Peptide Synthesis (SPPS) of Peptide Alcohols

The primary application of this compound is in the synthesis of peptides with a C-terminal alcohol instead of the typical carboxylic acid.

-

Causality: The synthesis of a standard peptide acid relies on a linker attached to the solid support that forms an ester bond with the first amino acid. To generate a peptide alcohol, the anchor point must be different. By pre-loading a resin (like 2-chlorotrityl resin) with this compound, the synthesis starts from the hydroxyl group. Subsequent cycles of Fmoc deprotection and amino acid coupling build the peptide chain. The final cleavage from this type of linker yields the desired C-terminal peptide alcohol.

Linker Chemistry and Bioconjugation

This compound serves as a foundational short, hydrophilic linker.[1]

-

Causality: In bioconjugation, it is often necessary to connect two different molecular entities, such as a peptide and a diagnostic probe or a drug molecule.[1] The hydroxyl group of this compound can be functionalized to react with a surface or another molecule, while the amine (after deprotection) provides a handle for attaching the peptide or other component. This creates a stable, defined linkage, which is critical for the function of the final conjugate.[1][3]

Key Experimental Protocols

The following protocols are foundational for the effective use of this compound. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol: Fmoc Deprotection

This is the most critical step in any Fmoc-based synthesis. The mechanism involves a base-catalyzed β-elimination.[9][10] A secondary amine, like piperidine, abstracts the acidic proton on the fluorene ring, leading to the collapse of the carbamate and release of the free amine, along with a dibenzofulvene (DBF) byproduct that is scavenged by the amine base.[7][9]

Diagram: Fmoc Deprotection Workflow

Caption: Workflow for the base-mediated removal of the Fmoc protecting group.

Step-by-Step Methodology:

-

Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF. Note: Other bases like DBU or morpholine can be used to mitigate specific side reactions like aspartimide formation, but piperidine is the most common reagent.[6][9]

-

Resin Swelling: If working on a solid support, ensure the resin is adequately swelled in a suitable solvent like DMF.

-

Deprotection Reaction:

-

Drain the solvent from the swelled resin.

-

Add the 20% piperidine/DMF solution to the resin, ensuring all beads are fully submerged.

-

Agitate the mixture gently at room temperature for 10-20 minutes. For sequences prone to aggregation, a two-step deprotection (e.g., 2 minutes followed by a fresh solution for 10-15 minutes) is often beneficial.

-

-

Washing:

-

Drain the deprotection solution.

-

Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is 3-5 times with DMF, followed by 3 times with DCM, and finally 3 times with DMF to prepare for the next coupling step.

-

-

Validation (Optional): A qualitative Kaiser test or Chloranil test can be performed on a small sample of beads to confirm the presence of the newly liberated free primary amine. A positive test (e.g., blue beads for Kaiser test) indicates a successful deprotection.

Protocol: Coupling this compound to a Carboxylic Acid (e.g., on a Resin)

This protocol describes the attachment of this compound to a solid support that presents a carboxylic acid function, such as Wang resin. This is less common than using pre-loaded resins but illustrates the reactivity of the hydroxyl group.

Diagram: Coupling Reaction Scheme

Caption: General scheme for coupling this compound to a carboxylic acid.

Step-by-Step Methodology:

-

Resin Preparation: Start with a carboxylic acid-functionalized resin (e.g., Wang resin). Swell the resin in DMF.

-

Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents over resin loading) and an activating agent in DMF or DCM. A common and effective combination is Diisopropylcarbodiimide (DIC, 3-5 eq.) as the coupling agent and 4-Dimethylaminopyridine (DMAP, 0.1-0.5 eq.) as a catalyst.

-

Coupling Reaction:

-

Drain the solvent from the swelled resin.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours, or until a completion test (e.g., TNBS test for free carboxyl groups) is negative.

-

-

Capping (Optional but Recommended): To block any unreacted carboxylic acid sites, drain the reaction mixture and treat the resin with an acetic anhydride/pyridine solution in DMF for 30 minutes.

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts. Dry the resin under vacuum.

Conclusion

This compound is a high-value chemical tool whose properties are elegantly suited for its roles in peptide synthesis and bioconjugation.[1][3] Its structural simplicity, combined with the robust and orthogonal nature of the Fmoc protecting group, allows for the efficient and high-yield synthesis of complex molecules.[1] By understanding the physicochemical data and the mechanistic basis for its reactivity, researchers can confidently integrate this compound into their workflows to achieve advanced synthetic targets.

References

-

High-Purity this compound for Peptide Synthesis: Quality, Applications, and Sourcing . Peptide Synthesis. (2025-12-29). [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. [Link]

-

Terminology of Antibody Drug for Fmoc Deprotection . GenScript. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . PMC - NIH. [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry . YouTube. (2022-01-07). [Link]

-

(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... . ResearchGate. [Link]

-

(9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate . PubChem. [Link]

-

Exploring FMOC-Glycine: A Key Component in Peptide Synthesis . Medium. [Link]

-

Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers . Fengchen Group. [Link]

-

Fmoc-Gly-OH | C17H15NO4 | CID 93124 . PubChem - NIH. [Link]

-

This compound [105496-31-9] . Aapptec Peptides. [Link]

-

How do i dissolve glycine in DMF? . ResearchGate. [Link]

-

Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5 . Aapptec Peptides. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis . PMC - NIH. [Link]

-

Fmoc-PEG Linkers and PEGylation Reagents . Aapptec Peptides. [Link]

-

Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase . UC Davis. [Link]

-

Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase . MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate | C17H17NO3 | CID 2817739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. This compound | 105496-31-9 | FF31852 | Biosynth [biosynth.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. genscript.com [genscript.com]

- 8. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fmoc-Glycinol: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-glycinol (Fmoc-glycinol), a critical building block in modern synthetic chemistry, particularly in the realm of peptide synthesis and the development of complex organic molecules. This document moves beyond a simple recitation of facts to offer in-depth insights into the causality of its application, validated experimental protocols, and the fundamental principles that govern its reactivity.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named (9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate, is an amino alcohol where the amino group of glycinol (2-aminoethanol) is protected by the fluorenylmethoxycarbonyl (Fmoc) group.[1] This seemingly simple modification imbues the molecule with a unique set of properties that are instrumental in its widespread use.

Chemical Structure and Formula

The foundational structure of this compound is key to its function. The bulky, aromatic fluorenyl group provides steric hindrance and is the cornerstone of the Fmoc protection strategy, while the free hydroxyl group offers a reactive handle for further chemical modifications.

-

Chemical Formula: C₁₇H₁₇NO₃[2]

-

Molecular Weight: 283.32 g/mol [3]

-

CAS Number: 105496-31-9[2]

-

Synonyms: 2-(Fmoc-amino)-ethanol, Fmoc-ethanolamine, Fmoc-Gly-ol[2][3]

Diagram 1: Chemical Structure of this compound

Caption: The molecular structure of this compound, highlighting the fluorenyl, carbamate, and glycinol moieties.

Physicochemical Data

The physical characteristics of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [4] |

| Melting Point | 127-136 °C | [4] |

| Solubility | Soluble in DMSO and ethanol.[5] Generally soluble in polar aprotic solvents like DMF and NMP.[6] Sparingly soluble in water.[7] | [5][6][7] |

| Storage | Store at 2-8 °C in a dry, well-ventilated place.[3] | [3] |

The Chemistry of the Fmoc Group: Protection and Deprotection

The utility of this compound is intrinsically linked to the chemistry of the Fmoc protecting group. Its base-lability is the cornerstone of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[8]

The Rationale for Fmoc Protection

The primary role of the Fmoc group is to temporarily block the nucleophilic amino group of glycinol, preventing it from participating in unwanted side reactions during a multi-step synthesis.[4] The Fmoc group is favored for several reasons:

-

Stability: It is stable to the acidic conditions often used to remove other protecting groups, such as the tert-butyl (tBu) group, ensuring orthogonality in complex syntheses.[9]

-

Mild Deprotection: Its removal is achieved under mild basic conditions, which preserves acid-sensitive functionalities within the target molecule.[9]

-

Reaction Monitoring: The deprotection by-product, dibenzofulvene, exhibits strong UV absorbance, allowing for real-time monitoring of the reaction progress.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10]

The mechanism proceeds in two main steps:

-

Proton Abstraction: The base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring. This proton is rendered acidic due to the electron-withdrawing nature of the aromatic system.

-

β-Elimination: The resulting carbanion is unstable and undergoes a rapid elimination, breaking the C9-O bond and releasing the free amine, carbon dioxide, and dibenzofulvene.

-

Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene is trapped by the excess secondary amine (piperidine) to form a stable adduct, which prevents it from reacting with the newly deprotected amine.[11]

Diagram 2: Fmoc Deprotection Workflow

Caption: A simplified workflow for the removal of the Fmoc protecting group using piperidine.

Synthesis and Experimental Protocols

A key aspect of this guide is the provision of actionable, self-validating protocols. The following sections detail the synthesis of this compound and its application in peptide modification.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of ethanolamine with an activated Fmoc derivative, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The use of Fmoc-OSu is often preferred due to its greater stability and lower propensity for side reactions.[12]

Experimental Protocol: Synthesis of this compound from Ethanolamine and Fmoc-OSu

-

Dissolution: In a round-bottom flask, dissolve ethanolamine (1.0 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

-

Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-2.5 equivalents), to the solution to act as a proton scavenger.

-

Fmoc-OSu Addition: Slowly add a solution of Fmoc-OSu (1.0-1.1 equivalents) dissolved in dioxane to the reaction mixture with stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS): C-Terminal Modification

This compound is a valuable reagent for the C-terminal modification of peptides, converting the C-terminal carboxylic acid to a primary alcohol. This modification can be crucial for altering the pharmacological properties of a peptide. The following protocol outlines the attachment of this compound to a resin for subsequent peptide elongation.

Experimental Protocol: Attachment of this compound to 2-Chlorotrityl Chloride Resin

-

Resin Swelling: Place 2-chlorotrityl chloride resin in a solid-phase synthesis vessel and swell in dichloromethane (DCM) for 30-60 minutes.[13]

-

Reagent Preparation: In a separate flask, dissolve this compound (2-3 equivalents relative to the resin loading capacity) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA) (4-5 equivalents) to the solution.

-

Resin Loading: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted trityl chloride groups, add a solution of DCM/methanol/DIPEA (e.g., in a 17:2:1 ratio) and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin sequentially with DCM, DMF, and methanol. Dry the resin under vacuum.

-

Fmoc Deprotection: The Fmoc group can then be removed using a standard deprotection protocol (e.g., 20% piperidine in DMF) to expose the free amine for the coupling of the first amino acid in the peptide sequence.[14]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification

This compound is classified as an irritant.[15]

-

GHS Pictogram:

-

Hazard Statements:

Precautionary Measures

-

P261: Avoid breathing dust.[15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[16]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[16]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date safety information.[3][15][17]

Conclusion

This compound stands as a testament to the power of strategic molecular design in advancing synthetic chemistry. Its unique combination of a base-labile protecting group and a reactive hydroxyl functionality makes it an indispensable tool for researchers in peptide synthesis, drug discovery, and materials science. A thorough understanding of its chemical principles, coupled with the application of validated protocols, will continue to enable the creation of novel and complex molecules with significant scientific and therapeutic potential.

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

-

PubChem. (n.d.). (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2020). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

-

PubChem. (n.d.). 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate. Retrieved from [Link]

-

Omizzur. (n.d.). Unlock Peptide Synthesis: Expert Guide to Fmoc-OSu for Amino Acid Protection and Beyond. Retrieved from [Link]

-

Anyang General Chemical Research Institute Co., Ltd. (n.d.). Fmoc-Amino Acids. Retrieved from [Link]

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate | C17H17NO3 | CID 2817739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. omizzur.com [omizzur.com]

- 9. peptide.com [peptide.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. peptide.com [peptide.com]

- 12. nbinno.com [nbinno.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. echemi.com [echemi.com]

A Senior Application Scientist's Guide to Fmoc-Glycinol in Advanced Peptide Chemistry

Abstract

The strategic modification of peptide C-termini is a cornerstone of modern medicinal chemistry, enabling the development of peptides with enhanced stability, novel biological activities, and improved therapeutic potential. Among the tools available to the peptide chemist, N-(9-Fluorenylmethoxycarbonyl)-glycinol (Fmoc-glycinol) has emerged as an indispensable building block. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its pivotal role in the solid-phase synthesis of C-terminal peptide alcohols and their subsequent conversion into highly potent peptide aldehydes. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and illustrate key workflows to empower researchers, scientists, and drug development professionals in harnessing the full potential of this versatile reagent.

Introduction: Beyond the Carboxylic Acid Terminus

Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a powerful and routine method for assembling peptide chains.[1][2] This process traditionally begins by anchoring the C-terminal amino acid to a resin via its carboxyl group, resulting in a final product with a C-terminal carboxylic acid or, with specific resins like Rink Amide, a C-terminal amide.[1][3] However, nature and medicinal chemistry demand greater diversity. Many biologically active peptides, such as the antibiotic peptaibols and the somatostatin analogue octreotide, feature a C-terminal amino alcohol.[4][5] Furthermore, the corresponding C-terminal peptide aldehydes are a critically important class of compounds, often acting as potent, transition-state analogue inhibitors of proteases.[6][7]

Direct synthesis of peptide alcohols via conventional SPPS is impossible because the alcohol moiety lacks the carboxylic acid handle needed for resin attachment.[8][9] this compound elegantly circumvents this limitation. As the N-terminally protected, reduced form of glycine, it can be anchored to a suitable resin through its hydroxyl group, providing a starting point for standard Fmoc-SPPS to proceed.[8][10] This guide will illuminate the practical methodologies for utilizing this compound to access these valuable peptide classes.

The Foundational Synthesis: Accessing Peptide Alcohols via this compound

The synthesis of a C-terminal peptide alcohol is the primary application of this compound. The success of this process hinges on the correct choice of solid support and a meticulous adherence to established SPPS protocols.

The Rationale for Resin Selection: 2-Chlorotrityl Chloride (2-CTC)

The choice of resin is the first critical decision. For anchoring alcohols like this compound, the 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[3][11] The causality for this choice is twofold:

-

Mild Loading Conditions: The trityl carbocation formed on the resin is highly reactive, allowing for the attachment of the this compound hydroxyl group under non-forcing, base-catalyzed conditions, which minimizes the risk of side reactions.[11]

-

Tunable Cleavage: The resulting ether linkage is extremely acid-labile. This allows for cleavage of the final peptide alcohol from the resin under exceptionally mild conditions (e.g., 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).[5][12] This is crucial for obtaining fully protected peptide alcohols that can be further modified in solution. Alternatively, a standard strong TFA cleavage cocktail can be used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[12][13]

Experimental Workflow: From Resin to Peptide Alcohol

The overall workflow involves three main stages: loading this compound onto the 2-CTC resin, elongating the peptide chain using standard Fmoc-SPPS, and finally, cleaving the completed peptide alcohol from the solid support.

Caption: Workflow for Solid-Phase Synthesis of Peptide Alcohols.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system, incorporating best practices for achieving high purity and yield.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

-

Objective: To covalently attach this compound to the solid support.

-

Rationale: This protocol utilizes a non-nucleophilic base (DIPEA) to facilitate the attachment of the alcohol to the resin. A subsequent capping step with methanol quenches any remaining reactive trityl chloride sites, preventing the formation of deletion sequences during peptide elongation.[11]

| Step | Action | Reagents & Solvents | Time | Causality & Notes |

| 1 | Resin Swelling | 2-CTC Resin (1.0 g, ~1.2 mmol/g), Anhydrous DCM (15 mL) | 30 min | Swelling the resin beads is essential to expose the reactive sites within the polymer matrix. |

| 2 | Reagent Prep | This compound (2 eq, 2.4 mmol, 680 mg), DIPEA (4 eq, 4.8 mmol, 835 µL) | 5 min | Dissolve this compound and DIPEA in minimal anhydrous DCM (~5 mL). |

| 3 | Loading | Drain swelling DCM from resin. Add reagent solution. | 2 hr | Agitate the slurry gently (e.g., on a shaker). The base activates the alcohol for nucleophilic attack on the resin's chloro-trityl sites. |

| 4 | Capping | Add Methanol (MeOH, 1.0 mL) to the reaction mixture. | 30 min | Methanol is a small nucleophile that reacts with any unreacted 2-chlorotrityl groups, effectively "capping" them. |

| 5 | Washing | Drain the reaction mixture. Wash the resin sequentially. | 10 min | Washes: DCM (3x), DMF (3x), DCM (3x). This removes excess reagents and byproducts. |

| 6 | Drying | Dry the resin under high vacuum. | > 4 hr | A dry, free-flowing powder is desired. The loading can be quantified via Fmoc-cleavage UV spectrophotometry. |

Protocol 2: Peptide Elongation and Cleavage

-

Objective: To assemble the desired peptide sequence and liberate the final peptide alcohol.

-

Rationale: This phase uses standard Fmoc-SPPS cycles.[14][15] The final cleavage employs a TFA "cocktail" containing scavengers (water and TIS) to quench reactive carbocations generated from side-chain protecting groups (e.g., t-Butyl) and the resin linker, thereby preventing modification of sensitive residues like Trp or Met.[13][16]

| Step | Action | Reagents & Solvents | Time | Causality & Notes |

| 1 | N-terminal Deprotection | 20% Piperidine in DMF | 2 x 10 min | The Fmoc group is removed via a base-catalyzed β-elimination mechanism, exposing a free N-terminal amine for the next coupling step.[17] |

| 2 | Washing | DMF | 5 x 1 min | Thoroughly removes piperidine and dibenzofulvene adducts. |

| 3 | Coupling | Fmoc-amino acid (3 eq), HBTU (2.9 eq), DIPEA (6 eq) in DMF | 1-2 hr | The coupling reagent (HBTU) activates the carboxylic acid of the incoming amino acid to form an active ester, which rapidly reacts with the free amine on the resin. |

| 4 | Washing | DMF | 3 x 1 min | Removes excess activated amino acid and coupling byproducts. |

| 5 | Repeat | Repeat steps 1-4 for each amino acid in the sequence. | Variable | The cycle is repeated until the full peptide sequence is assembled. |

| 6 | Final Deprotection | Perform Step 1 one last time to remove the final N-terminal Fmoc group. | 20 min | This is a standard practice before cleavage.[18][19] |

| 7 | Resin Prep for Cleavage | Wash resin with DMF (3x), DCM (3x), MeOH (3x). Dry under vacuum. | > 4 hr | Ensures removal of all synthesis reagents, especially DMF which can interfere with cleavage.[16] |

| 8 | Cleavage | Reagent K: TFA/Water/Thioanisole/Phenol/EDT (82.5:5:5:5:2.5) or TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hr | The strong acid cleaves the ether bond to the resin and all acid-labile side-chain protecting groups. Scavengers protect the peptide.[13] |

| 9 | Peptide Precipitation | Filter the TFA solution from the resin. Precipitate peptide in cold diethyl ether. | 30 min | The peptide is insoluble in ether. Centrifuge to pellet the crude product. |

| 10 | Purification | Lyophilize the crude peptide and purify via reverse-phase HPLC. | Variable | HPLC is required to isolate the desired product from deletion sequences or products of side reactions. |

The Key Transformation: From Peptide Alcohols to Aldehydes

Peptide aldehydes are of immense interest in drug discovery due to their ability to act as potent, reversible inhibitors of proteases by forming a hemiacetal or hemithioacetal with active site hydroxyl or thiol residues.[6][20] The C-terminal peptide alcohol synthesized in the previous section is the direct and ideal precursor for this valuable functional group.

The Rationale for Oxidation Method: Dess-Martin Periodinane (DMP)

The conversion of the primary alcohol to an aldehyde requires a mild and selective oxidation to avoid over-oxidation to the carboxylic acid and, critically, to prevent racemization of the adjacent chiral center. The Dess-Martin periodinane (DMP) is the reagent of choice for this transformation.[20] Its advantages include:

-

High Selectivity: It efficiently oxidizes primary alcohols to aldehydes with minimal over-oxidation.

-

Mild, Neutral Conditions: The reaction proceeds at room temperature under neutral pH, preserving acid- and base-labile functionalities elsewhere in the peptide.

-

Racemization-Free: The mechanism does not involve enolization of the adjacent α-carbon, thus preserving its stereochemical integrity.[20]

Experimental Workflow: Oxidation and Purification

The workflow is a straightforward solution-phase reaction followed by purification.

Caption: Workflow for the Synthesis of Peptide Aldehydes.

Detailed Experimental Protocol

Protocol 3: Dess-Martin Oxidation of a Peptide Alcohol

-

Objective: To selectively oxidize the C-terminal alcohol to an aldehyde.

-

Rationale: This protocol uses an excess of DMP to drive the reaction to completion. The reaction is quenched with sodium thiosulfate, which reduces any remaining DMP and the iodinane byproduct, facilitating their removal during workup.

| Step | Action | Reagents & Solvents | Time | Causality & Notes |

| 1 | Dissolution | Dissolve the purified, lyophilized peptide alcohol (1 eq) in anhydrous DCM. | 10 min | Ensure the peptide is fully dissolved. Sonication may be required. Perform under an inert atmosphere (N₂ or Ar). |

| 2 | Oxidation | Add Dess-Martin periodinane (1.5 - 2.0 eq) to the solution. | 1-3 hr | Stir at room temperature. Monitor reaction progress by LC-MS or TLC. The reaction is typically complete when the starting material is consumed. |

| 3 | Quenching | Add an equal volume of a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (3-4 eq). | 15 min | Stir vigorously until the two phases are clear. The thiosulfate reduces the hypervalent iodine species. Bicarbonate neutralizes acetic acid byproduct. |

| 4 | Extraction | Transfer the mixture to a separatory funnel. Separate the layers. | 10 min | Extract the aqueous layer with DCM (2x). Combine the organic layers. |

| 5 | Washing & Drying | Wash the combined organic layer with saturated aq. NaHCO₃ and brine. Dry over Na₂SO₄. | 15 min | Removes residual water and inorganic salts. |

| 6 | Isolation | Filter off the drying agent and concentrate the solution in vacuo. | 20 min | Avoid overheating, as aldehydes can be sensitive. |

| 7 | Purification | Purify the crude peptide aldehyde by reverse-phase HPLC. | Variable | This final purification step is crucial to obtain a product of high purity for biological assays. Characterize by MS and NMR.[20] |

Broader Applications in Drug Discovery & Chemical Biology

The ability to reliably synthesize peptide alcohols and aldehydes using this compound as a key starting material opens numerous avenues in research and development.

-

Protease Inhibitor Scaffolds: As demonstrated in the development of inhibitors for the SARS-CoV Main Protease, this methodology allows for the rapid, parallel synthesis of peptide aldehyde libraries to screen for potent enzyme inhibitors.[20] The aldehyde acts as a "warhead" that covalently but reversibly interacts with the target.

-

Peptide-Based Drug Development: Many peptide drugs require modification to improve their pharmacokinetic properties. The C-terminal alcohol can serve as a handle for further chemical conjugation, for example, to polyethylene glycol (PEG) or lipid moieties to increase in vivo half-life.[10]

-

Chemical Biology Probes: Peptide aldehydes can be used as activity-based probes to identify and study the function of specific proteases within complex biological systems.

Conclusion

This compound is far more than a simple amino acid derivative; it is a strategic enabler in the field of peptide chemistry. It provides a robust and reliable gateway to two important classes of C-terminally modified peptides: peptide alcohols and peptide aldehydes. The methodologies presented in this guide, grounded in a clear understanding of the underlying chemical principles, empower researchers to move beyond the constraints of the standard C-terminal carboxylate. By mastering these techniques, scientists can design and synthesize novel peptide constructs for a wide range of applications, from fundamental biochemical research to the development of next-generation therapeutics.

References

- High-Purity this compound for Peptide Synthesis: Quality, Applications, and Sourcing. (2025). Vertex AI Search Result.

- An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. (n.d.). PubMed Central.

- Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Practical synthesis of peptide C-terminal aldehyde on a solid support. (n.d.). PubMed Central.

- Amino Acid Alcohols for Peptide Synthesis Archives. (n.d.). AAPPTEC.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- Functionalized Resins for the Synthesis of Peptide Alcohols. (2020).

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide.

- Fmoc Solid Phase Peptide Synthesis (SPPS). (n.d.). AltaBioscience.

- Solid-Phase Synthesis of Peptide Alcohols. (2010). Synfacts.

- Fmoc Solid-Phase Peptide Synthesis. (2015). PubMed.

- Cleavage from Wang Resin. (n.d.). Aapptec Peptides.

- Functionalized Resins for the Synthesis of Peptide Alcohols. (2020). PubMed.

- Fmoc SPPS Linkers. (n.d.). Sigma-Aldrich.

- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.

- Fmoc Solid-Phase Peptide Synthesis. (n.d.).

- Cleavage from HMPA Resin. (n.d.). Aapptec Peptides.

- New Functionalized Resins for the Synthesis of Peptide Alcohols. (n.d.). Semantic Scholar.

- Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. (2020). Journal of Medicinal Chemistry.

- Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. (n.d.).

- Enzymatic synthesis of dipeptide alcohols and dipeptide aldehydes. (2012).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry.

- Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides. (n.d.). PubMed Central.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc SPPS Linkers [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. chempep.com [chempep.com]

- 18. peptide.com [peptide.com]

- 19. peptide.com [peptide.com]

- 20. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Glycinol: Properties, Applications, and Protocols for Advanced Synthesis

Introduction

In the landscape of modern peptide synthesis and drug development, the strategic use of protecting groups and specialized building blocks is paramount for achieving high-purity, complex molecules. Among these essential reagents, (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate, commonly known as Fmoc-glycinol, has emerged as a cornerstone for chemists and researchers. Its unique structure, featuring the base-labile Fmoc protecting group and a terminal hydroxyl moiety, offers remarkable versatility. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its critical applications and detailed, field-proven protocols. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive technical resource, elucidating not only the methodologies but also the underlying chemical principles that ensure successful and reproducible synthetic outcomes.

Physicochemical Properties of this compound

This compound is a white powder at room temperature, valued for its stability and compatibility with a wide range of reaction conditions common in organic synthesis.[1][2] Its core identity is an amino alcohol (glycinol) where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.[3] This structural arrangement is fundamental to its utility in Solid-Phase Peptide Synthesis (SPPS).

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 105496-31-9 | [4][5][6][7] |

| Molecular Formula | C₁₇H₁₇NO₃ | [4][6] |

| Molecular Weight | 283.32 g/mol | [4][7] |

| Synonyms | Fmoc-Gly-ol, 2-(Fmoc-amino)-ethanol, N-Fmoc-ethanolamine | [2][4][8] |

| Appearance | White powder | [1][2] |

| Melting Point | 127 - 144 °C (range varies by purity) | [2][4] |

| Purity (Typical) | ≥98.0% (by HPLC) | [1] |

| Storage Conditions | 2°C - 8°C, in a well-closed container |[2][4] |

The Role of this compound in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The dominance of Fmoc chemistry in SPPS is due to its mild deprotection conditions, which preserve the integrity of sensitive amino acid side chains and complex modifications like glycosylation or phosphorylation.[9][] The Fmoc group is a temporary N-terminus protecting group that is stable to acidic conditions but readily cleaved by a secondary amine, typically piperidine.[11] This base-lability is orthogonal to the acid-labile protecting groups used for amino acid side chains (e.g., t-Bu, Trt) and the final cleavage of the peptide from the resin, which is usually accomplished with strong acid like trifluoroacetic acid (TFA).[][12]

This compound integrates seamlessly into this workflow, serving not as an amino acid, but as a specialized linker or terminator. Its primary function is to introduce a stable, flexible, and functional hydroxyethyl moiety into a peptide sequence or onto a solid support.

Figure 1. The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Core Applications in Research and Drug Development

The unique structure of this compound enables several advanced synthetic strategies critical for modern pharmaceutical and biochemical research.

C-Terminal Modification: Synthesis of Peptide Alcohols

One of the most direct applications is the synthesis of peptide alcohols. By first immobilizing this compound onto a suitable resin (e.g., 2-chlorotrityl chloride resin), the hydroxyl group serves as the anchor point for the subsequent elongation of the peptide chain. Upon final cleavage from the resin, the resulting product is a peptide with a C-terminal hydroxyethyl group instead of the typical carboxylic acid or amide. This modification can significantly alter a peptide's biological activity, solubility, and metabolic stability.

Bioconjugation and Drug Delivery

This compound is an invaluable tool for bioconjugation.[2] It can be incorporated within a peptide sequence or at the C-terminus to provide a reactive hydroxyl handle. This -OH group can be further functionalized post-synthesis to attach other molecules, such as:

-

Payloads: Cytotoxic drugs for targeted cancer therapy.

-

Imaging Agents: Fluorescent dyes or chelating agents for diagnostics.

-

Polymers: PEG chains (PEGylation) to improve pharmacokinetic profiles.

This function makes it a key component in the development of targeted drug delivery systems and diagnostic tools.[2]

Material Science and Prodrug Development

In material science, the hydroxyl group of glycinol can participate in polymerization reactions, making it useful for creating functional biomaterials like hydrogels for tissue engineering or controlled-release drug depots.[2] Furthermore, in pharmaceutical research, it is used to create prodrugs that can enhance the solubility and bioavailability of therapeutic agents, thereby improving their overall efficacy.[2]

Experimental Protocols

The following protocols are presented with an emphasis on causality, providing not just the steps but the scientific rationale to empower researchers to troubleshoot and adapt these methods.

Protocol 4.1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the foundational step for synthesizing C-terminal peptide alcohols or using the resin-bound glycinol as a functional linker. 2-Chlorotrityl chloride (2-CTC) resin is chosen for its extreme acid sensitivity, allowing the final peptide to be cleaved under very mild conditions that preserve acid-labile side-chain protecting groups.

Reagents and Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase synthesis vessel with a fritted filter

-

Shaker or rocker

Procedure:

-

Resin Swelling:

-

Place 1.0 g of 2-CTC resin into the synthesis vessel.

-

Add 10 mL of DCM and allow the resin to swell for 30-60 minutes on a shaker.

-

Drain the DCM through the filter.

-

Rationale: Swelling the polystyrene resin matrix is critical. It uncoils the polymer chains, making the reactive chlorotrityl sites deep within the beads accessible for reaction. DCM is an excellent swelling solvent for this resin type.

-

-

Preparation of Acylation Solution:

-

In a separate flask, dissolve this compound (1.5 equivalents relative to resin loading, e.g., if resin is 1.2 mmol/g, use 1.8 mmol) in 8 mL of DCM.

-

Add DIPEA (3.0 equivalents relative to resin loading).

-

Mix until fully dissolved.

-

Rationale: this compound's hydroxyl group will react with the resin's chloride. DIPEA is a sterically hindered, non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl generated during the reaction without competing in the primary reaction. A slight excess of this compound ensures maximum loading efficiency.

-

-

Coupling Reaction:

-

Add the acylation solution to the swollen resin in the reaction vessel.

-

Agitate the mixture on a shaker at room temperature for 2-4 hours.

-

Rationale: Constant agitation ensures that all resin beads are continuously exposed to the reactant solution, promoting a uniform and complete reaction.

-

-

Capping of Unreacted Sites:

-

Drain the reaction solution.

-

Add 10 mL of a DCM/MeOH/DIPEA solution (ratio 17:2:1) to the resin.

-

Agitate for 30 minutes.

-

Drain the capping solution.

-

Rationale: This step is crucial for preventing the formation of deletion sequences in subsequent peptide synthesis. Any unreacted chlorotrityl sites are highly reactive and must be "capped" or quenched. Methanol acts as a small nucleophile that reacts with the remaining chlorides, rendering them inert.

-

-

Washing:

-

Wash the resin sequentially with the following solvents (3 x 10 mL each, agitating for 1 minute per wash):

-

DCM

-

DMF

-

DCM

-

MeOH

-

-

Rationale: The washing sequence is designed to remove all excess reagents and byproducts. DCM removes organic-soluble materials, DMF removes polar aprotic-soluble materials, and the final MeOH wash helps in shrinking the resin beads for drying.

-

-

Drying and Loading Determination:

-

Dry the resin under high vacuum for at least 4 hours.

-

The loading of this compound on the resin can be determined spectrophotometrically. A known mass of the dried resin is treated with 20% piperidine in DMF to cleave the Fmoc group, and the absorbance of the resulting dibenzylfulvene-piperidine adduct is measured at ~301 nm.

-

Figure 2. Workflow for the immobilization of this compound onto 2-chlorotrityl chloride resin.

Conclusion

This compound is far more than a simple protected amino alcohol; it is a versatile and enabling tool for sophisticated chemical synthesis. Its seamless integration into the robust and mild Fmoc-SPPS workflow allows for the precise introduction of a hydroxyethyl functional group, opening pathways to novel peptide structures, advanced bioconjugates, and innovative biomaterials. For researchers in drug discovery and development, a thorough understanding of its properties and a command of its application protocols are essential for pushing the boundaries of molecular design and creating next-generation therapeutics and diagnostics.

References

-

Aapptec Peptides. (n.d.). This compound [105496-31-9]. [Link]

-

Kuujia.com. (n.d.). Cas no 105496-31-9 (this compound). [Link]

-

Dayang Chem. (2025). High-Purity this compound for Peptide Synthesis: Quality, Applications, and Sourcing. [Link]

-

Omizzur. (n.d.). This compound CAS 105496-31-9. [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Pepmic. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH. PubChem Compound Database. [Link]

-

Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein and Peptide Letters, 18(3), 221-233. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. PubChem Compound Database. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. omizzur.com [omizzur.com]

- 4. This compound | 105496-31-9 | FF31852 | Biosynth [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. 105496-31-9(this compound) | Kuujia.com [kuujia.com]

- 8. (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate | C17H17NO3 | CID 2817739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 12. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

An In-Depth Technical Guide to the Fmoc Protection of Amino Alcohols

Introduction: The Strategic Imperative for Amine Protection in Complex Synthesis

In the intricate world of pharmaceutical development and peptide chemistry, the synthesis of complex molecules demands a nuanced and strategic approach to managing reactive functional groups. Among the most critical of these are the amino and hydroxyl moieties of amino alcohols. These bifunctional compounds are pivotal building blocks for a vast array of therapeutic agents, including peptide mimics, chiral ligands, and complex natural products. Unchecked, the nucleophilic nature of the amine group can lead to a cascade of undesirable side reactions, compromising yield, purity, and ultimately, the viability of a synthetic route.[1]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, first introduced by Carpino and Han in 1970, has emerged as a dominant strategy for the temporary masking of primary and secondary amines.[1][2] Its prevalence, particularly in solid-phase peptide synthesis (SPPS), is a testament to its remarkable utility.[][4] The Fmoc group offers a unique combination of stability to acidic conditions and lability to mild bases, forming the cornerstone of orthogonal protection strategies that are essential for the stepwise assembly of complex molecules.[5][] This guide provides a comprehensive exploration of the theory and practice of Fmoc protection of amino alcohols, offering field-proven insights for researchers, scientists, and drug development professionals.

The Chemistry of Fmoc Protection: A Mechanistic Perspective

The efficacy of the Fmoc group lies in the chemical properties of its fluorenyl ring system.[7] The protection of an amino alcohol's amine functionality is typically achieved by reacting it with an activated Fmoc reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2][7]

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent.

-

With Fmoc-Cl , the reaction is often performed under Schotten-Baumann conditions, utilizing a mild base like sodium bicarbonate in a biphasic system (e.g., dioxane/water) to neutralize the hydrochloric acid byproduct.[2]

-

Fmoc-OSu is often preferred due to its greater stability and the reduced likelihood of forming unwanted dipeptide byproducts.[7][8] The reaction is typically carried out in an organic solvent with a non-nucleophilic base.

The resulting Fmoc-protected amino alcohol is a stable carbamate, effectively masking the reactivity of the amino group under a wide range of synthetic conditions, particularly those involving acid-labile protecting groups for other functionalities.[9]

Diagram: The Mechanism of Fmoc Protection

Caption: Nucleophilic attack of the amino alcohol on Fmoc-Cl forms a tetrahedral intermediate, which then collapses to yield the protected product.

Experimental Protocol: A Validated Method for Fmoc Protection

The following protocol provides a robust and reproducible method for the Fmoc protection of a generic amino alcohol.

Materials:

-

Amino Alcohol (1.0 eq)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amino alcohol in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl in 1,4-dioxane to the cooled amino alcohol solution over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

The Art of Deprotection: Releasing the Amine

The strategic advantage of the Fmoc group lies in its facile removal under mild basic conditions, a process that is orthogonal to the acidic cleavage of many other protecting groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers.[5][] The deprotection mechanism is a β-elimination reaction.[][5]

A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[5][9] This generates a stabilized carbanion, which then undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene.[5][9] The excess piperidine in the reaction mixture also acts as a scavenger for the electrophilic dibenzofulvene, forming a stable adduct and preventing it from reacting with the newly liberated amine.[5][10]

Diagram: The Mechanism of Fmoc Deprotection

Caption: Base-mediated proton abstraction leads to a β-elimination, releasing the free amine and dibenzofulvene, which is trapped by excess base.

Quantitative Data: Deprotection Kinetics

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. The following table summarizes typical deprotection times with common reagents.

| Base | Concentration in DMF | Typical Deprotection Time | Notes |

| Piperidine | 20% (v/v) | 5-20 minutes | The most common and effective reagent.[10] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% (v/v) | < 5 minutes | A stronger, non-nucleophilic base; often used with a scavenger.[5] |

| Morpholine | 50% (v/v) | 20-30 minutes | A milder alternative, can reduce racemization in sensitive systems.[11] |

Experimental Protocol: A Standard Fmoc Deprotection Procedure

This protocol details the removal of the Fmoc group in a solution-phase synthesis.

Materials:

-

Fmoc-protected amino alcohol

-

Dimethylformamide (DMF)

-

Piperidine

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolution: Dissolve the Fmoc-protected amino alcohol in DMF.

-

Addition of Deprotection Reagent: Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.

-

Reaction: Stir the solution at room temperature. The deprotection is typically complete within 20 minutes. Monitor the reaction by TLC or HPLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

-

Purification: The resulting crude amino alcohol can often be used directly in the next synthetic step or purified by an appropriate method such as crystallization or chromatography.

Analytical Validation: Ensuring Success

Robust analytical methods are critical for confirming both the successful protection and deprotection of the amino alcohol.

-

Thin-Layer Chromatography (TLC): A rapid and straightforward method for monitoring the progress of both protection and deprotection reactions by observing the disappearance of starting material and the appearance of the product.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the protected and deprotected compounds. Chiral HPLC can be used to assess the enantiomeric purity of chiral amino alcohols throughout the synthetic sequence.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the Fmoc-protected amino alcohol. The characteristic signals of the fluorenyl group provide a clear indication of successful protection.[12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying the addition or removal of the Fmoc group.

-

UV-Vis Spectroscopy: The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance around 301 nm, which can be used to quantify the extent of deprotection, particularly in solid-phase synthesis.[10][14]

Diagram: Analytical Workflow for Fmoc Chemistry

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. total-synthesis.com [total-synthesis.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-Glycinol for C-Terminal Modification of Peptides: A Strategic Guide to Synthesizing Peptide Alcohols and Aldehydes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative of C-Terminal Modification

In the landscape of peptide therapeutics and chemical biology, the C-terminus of a peptide is not merely an endpoint but a critical locus for functional engineering. Modifications at this terminus can profoundly influence a peptide's pharmacological profile, impacting everything from enzymatic stability and receptor binding affinity to membrane permeability and in-vivo half-life.[1][2][3] While standard solid-phase peptide synthesis (SPPS) naturally yields a C-terminal carboxylic acid, many advanced applications demand non-native functionalities.[4] Among the most valuable of these are the C-terminal primary alcohol and its derivative, the aldehyde.

C-terminal amidation, for instance, neutralizes the negative charge of the carboxylate, often enhancing biological activity and stability against carboxypeptidases.[3][5][6] Similarly, peptide alcohols serve as crucial intermediates, and peptide aldehydes are a class of potent, reversible inhibitors for cysteine and serine proteases, acting as transition-state analogs.[5][7][] This guide provides a comprehensive technical framework for the use of (S)-(-)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2-ethanediol, or Fmoc-glycinol , as a foundational building block for accessing these valuable C-terminal modifications through a robust on-resin strategy.

This compound: The Architectural Linchpin

This compound is an amino alcohol where the amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This design is the key to its utility; it allows the molecule to be treated as a C-terminal "amino acid mimic" that can be seamlessly integrated into standard Fmoc-based SPPS protocols.[4][9] Once this compound is anchored to a solid support via its hydroxyl group, its free amino group serves as the starting point for N-terminal peptide chain elongation. The result is a peptide whose C-terminus is natively a primary alcohol upon cleavage from the resin.

The primary advantages of this approach are:

-

Compatibility: It leverages the well-established, reliable, and often automated workflow of Fmoc-SPPS.[10]

-

Versatility: The resulting peptide alcohol is a stable endpoint in itself or can be readily oxidized to the corresponding peptide aldehyde post-synthesis.

-

Control: It avoids harsh reductive conditions that would be necessary to convert a resin-bound carboxylic acid to an alcohol, thereby preserving the integrity of sensitive amino acid side chains.

On-Resin Synthesis of C-Terminal Peptide Alcohols: A Workflow

The synthesis of a peptide with a C-terminal primary alcohol using this compound is a logical and systematic process. The entire workflow is predicated on anchoring the building block to the resin first, followed by standard peptide elongation.

Caption: Workflow for synthesizing C-terminal peptide alcohols using this compound.

Detailed Experimental Protocol: Peptide Alcohol Synthesis

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes the scientific rationale, enabling researchers to anticipate outcomes and troubleshoot effectively.

Step 1: Resin Selection and Preparation

-

Choice of Resin: 2-chlorotrityl chloride (2-CTC) resin is the support of choice.[11] Its extreme acid lability allows the peptide alcohol to be cleaved under mild acidic conditions (e.g., dilute Trifluoroacetic acid (TFA) or Acetic Acid mixtures) which preserves the final hydroxyl group, which could otherwise be susceptible to side reactions under harsher conditions.

-

Protocol:

-

Place 2-CTC resin (e.g., 100-200 mesh, ~1.2 mmol/g loading) in a suitable SPPS reaction vessel.

-

Swell the resin in dichloromethane (DCM) for at least 1 hour. This is critical for exposing the reactive chlorotrityl groups within the polymer matrix.[9]

-

Drain the DCM.

-

Step 2: Loading of this compound

-

Causality: The hydroxyl group of this compound displaces the chloride on the 2-CTC resin, forming a stable ether linkage. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct without prematurely cleaving the Fmoc group.

-

Protocol:

-

Dissolve this compound (3.0 eq. relative to resin loading) and DIPEA (7.5 eq.) in dry DCM (approx. 10 mL/g resin).

-

Add the solution to the swollen resin and agitate at room temperature for 1-2 hours.

-

Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Capping: To block any remaining reactive chloride sites and prevent undesired side reactions in subsequent steps, treat the resin with a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) for 30 minutes.[9]

-

Wash the resin again with DMF (3x) and DCM (3x). The resin is now ready for peptide elongation.

-

Step 3: Peptide Chain Elongation

-

Expertise: This phase follows standard Fmoc-SPPS procedures. The key is that each cycle now extends the peptide chain from the free amine of the resin-bound glycinol.

-

Protocol (Single Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) (2 x 10 min) to remove the Fmoc group and expose the primary amine.[11]

-

Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.

-

Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 eq.) with a coupling agent (e.g., HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes. Add this activated mixture to the resin and couple for 1-2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat this cycle until the desired peptide sequence is assembled.

-

Step 4: Cleavage and Final Deprotection

-

Causality: A TFA-based cleavage cocktail simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu).[1] Scavengers are included to trap the highly reactive cationic species generated during deprotection, preventing side reactions.

-

Protocol:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under vacuum.

-

Prepare a cleavage cocktail, e.g., TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Add the cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purify the peptide alcohol via reverse-phase HPLC (RP-HPLC).

-

| Parameter | Recommended Value | Rationale |

| Resin Type | 2-Chlorotrityl Chloride | Highly acid-labile, allows mild cleavage conditions. |

| This compound Loading | 3.0 eq. | Drives the initial loading reaction to completion. |

| Loading Base | DIPEA (7.5 eq.) | Non-nucleophilic base prevents Fmoc deprotection. |

| SPPS Coupling | 3-5 eq. Fmoc-AA/Activator | Ensures high coupling efficiency for each cycle. |

| Fmoc Deprotection | 20% Piperidine in DMF | Standard, effective reagent for Fmoc removal.[12] |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Strong acid for cleavage with scavengers to protect peptide. |

| Cleavage Time | 2-3 hours | Sufficient for complete deprotection and cleavage. |

Conversion to Peptide Aldehydes: A Mild Oxidation Strategy

With the pure peptide alcohol in hand, the subsequent conversion to a peptide aldehyde requires a controlled, mild oxidation. The goal is to oxidize the primary alcohol to an aldehyde without affecting sensitive residues (like Met, Cys, or Trp) or causing over-oxidation to a carboxylic acid.

Caption: Post-synthesis workflow for the oxidation of a peptide alcohol to a peptide aldehyde.

Detailed Experimental Protocol: Peptide Aldehyde Synthesis

-

Choice of Oxidant: Dess-Martin periodinane (DMP) is an excellent choice for this transformation. It is known for its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes with minimal side reactions or racemization.[13]

-

Protocol:

-

Dissolve the purified, lyophilized peptide alcohol in a suitable dry solvent (e.g., DCM or DMF).

-

Add Dess-Martin periodinane (1.5 - 2.2 eq.) to the solution. If the peptide has low solubility, dissolving the DMP first may be beneficial.

-

Stir the reaction at room temperature. Monitor the progress of the reaction closely by LC-MS, looking for the disappearance of the starting material mass and the appearance of a new peak with a mass decrease of 2 Da (-2H). The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Dilute the mixture with water and extract the peptide if necessary, or directly purify the quenched reaction mixture by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide aldehyde.

-

Essential Analytical Characterization

Authoritative validation is non-negotiable. The identity and purity of the final products must be confirmed unequivocally.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the peptide alcohol after initial cleavage and the final peptide aldehyde after oxidation. A single, sharp peak is indicative of a high-purity product.

-

Mass Spectrometry (MS): This is the definitive tool for confirming identity.[14][15]

-

Peptide Alcohol: The observed mass should match the calculated average or monoisotopic mass of the target peptide alcohol.

-

Peptide Aldehyde: The observed mass should be approximately 2.02 Da less than that of the corresponding peptide alcohol, consistent with the loss of two hydrogen atoms during oxidation.

-

Conclusion: A Versatile Tool for Advanced Peptide Design

The use of this compound provides a robust and highly adaptable platform for the synthesis of C-terminally modified peptides. By integrating seamlessly into established Fmoc-SPPS workflows, it allows researchers to reliably produce peptide alcohols. These, in turn, serve as valuable precursors for peptide aldehydes, a class of molecules with significant potential in drug discovery and as biochemical probes.[5] This strategic approach, grounded in a clear understanding of the underlying chemical principles, empowers scientists to expand the functional repertoire of synthetic peptides and accelerate innovation in the field.

References

- JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications.

- Biosynth. (n.d.). The Indispensable Role of Terminal Modifications in Advancing Peptide Leads.

- Chem-Space. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

Arbour, C. A., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & Biomolecular Chemistry, 19(3), 469-483. Retrieved from [Link].

- Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Request PDF.

- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of C-terminally modified peptides.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- Thiede, B., et al. (1997). C-Terminal Sequence Analysis of Peptides and Proteins Using Carboxypeptidases and Mass Spectrometry after Derivatization of Lys and Cys Residues. Analytical Chemistry, 69(5), 786-791.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

Lee, Y.-S., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. ChemBioChem, 6(8), 1367-1371. Retrieved from [Link].

-

Resolve Mass Spectrometry. (2023, November 27). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability [Video]. YouTube. Retrieved from [Link].

-

Lee, S.-G., et al. (2009). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 19(21), 6061-6063. Retrieved from [Link].

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AAPPTec. (n.d.). Planning a Peptide Synthesis.